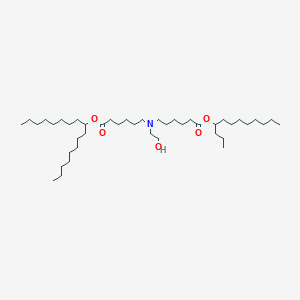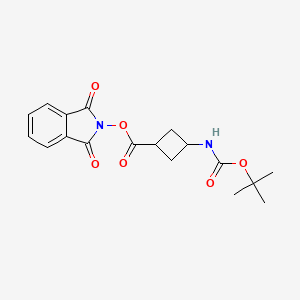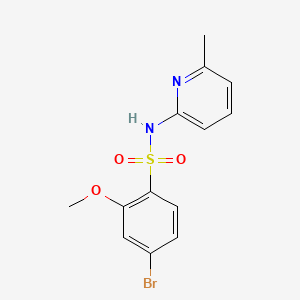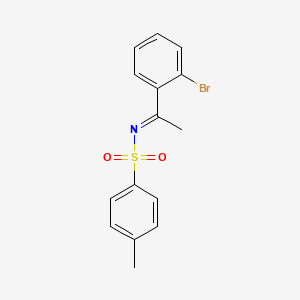
7-((2-Hydroxyethyl)(7-methyl-8-(nonyloxy)-8-oxooctyl)amino)heptyl 2-octyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((2-Hydroxyethyl)(7-methyl-8-(nonyloxy)-8-oxooctyl)amino)heptyl 2-octyldecanoate is a complex organic compound that belongs to the class of lipids. This compound is characterized by its long hydrocarbon chains and functional groups that make it suitable for various applications, particularly in the field of drug delivery and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Hydroxyethyl)(7-methyl-8-(nonyloxy)-8-oxooctyl)amino)heptyl 2-octyldecanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the hydroxyethylamine derivative, followed by the introduction of the nonyloxy and oxooctyl groups. The final step involves the esterification of the heptyl chain with 2-octyldecanoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its application in pharmaceutical formulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and oxooctyl groups.
Reduction: Reduction reactions may target the oxo group, converting it to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, where the nonyloxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is used to study lipid metabolism and membrane dynamics. Its structure mimics natural lipids, making it useful in experiments involving cell membranes and lipid-protein interactions.
Medicine
In medicine, 7-((2-Hydroxyethyl)(7-methyl-8-(nonyloxy)-8-oxooctyl)amino)heptyl 2-octyldecanoate is explored for its potential in drug delivery systems. Its lipid nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry
Industrially, the compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it suitable for skin creams and lotions.
Mechanism of Action
The mechanism of action of 7-((2-Hydroxyethyl)(7-methyl-8-(nonyloxy)-8-oxooctyl)amino)heptyl 2-octyldecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This property is particularly useful in drug delivery, where the compound facilitates the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydroxyethylamino)pentyl 2-octyldecanoate
- 8-(2-Hydroxyethylamino)octyl 2-hexyldecanoate
- 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate
- 7-(3-Hydroxypropylamino)heptyl 2-hexyldecanoate
Uniqueness
Compared to similar compounds, 7-((2-Hydroxyethyl)(7-methyl-8-(nonyloxy)-8-oxooctyl)amino)heptyl 2-octyldecanoate stands out due to its unique combination of functional groups and long hydrocarbon chains. This structure provides it with enhanced solubility and stability, making it particularly effective in drug delivery applications.
Properties
Molecular Formula |
C45H89NO5 |
|---|---|
Molecular Weight |
724.2 g/mol |
IUPAC Name |
7-[2-hydroxyethyl-(7-methyl-8-nonoxy-8-oxooctyl)amino]heptyl 2-octyldecanoate |
InChI |
InChI=1S/C45H89NO5/c1-5-8-11-14-17-24-31-40-50-44(48)42(4)33-26-21-23-30-37-46(38-39-47)36-29-22-18-25-32-41-51-45(49)43(34-27-19-15-12-9-6-2)35-28-20-16-13-10-7-3/h42-43,47H,5-41H2,1-4H3 |
InChI Key |
HVXOFEFMVZKXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(C)CCCCCCN(CCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-{[6-chloro-2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13360824.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4-(2-methylpropoxy)benzoate](/img/structure/B13360829.png)
![2-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13360830.png)


![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13360850.png)

![2-{[6-chloro-2-(1H-indol-3-yl)imidazo[1,2-a]pyridin-3-yl]amino}acetohydrazide](/img/structure/B13360854.png)
![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13360856.png)

![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B13360860.png)
